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Compound Name: 4-(Azepan-2-ylmethyl)morpholine

Cat. No.: B3043508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR)

spectral data for the compound 4-(Azepan-2-ylmethyl)morpholine. Due to the absence of

publicly available experimental spectra for this specific molecule, this document presents a

comprehensive set of predicted ¹H and ¹³C NMR data. The predicted values are derived from

established chemical shift ranges for morpholine and azepane ring systems, offering a valuable

reference for researchers working with this or structurally related compounds. This guide also

includes a standardized experimental protocol for the acquisition of NMR spectra for small

organic molecules and a logical workflow for spectral analysis.

Chemical Structure
Compound Name: 4-(Azepan-2-ylmethyl)morpholine

Molecular Formula: C₁₁H₂₂N₂O

Structure:

Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-(Azepan-2-
ylmethyl)morpholine. These predictions are based on typical chemical shifts observed for N-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3043508?utm_src=pdf-interest
https://www.benchchem.com/product/b3043508?utm_src=pdf-body
https://www.benchchem.com/product/b3043508?utm_src=pdf-body
https://www.benchchem.com/product/b3043508?utm_src=pdf-body
https://www.benchchem.com/product/b3043508?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


substituted morpholines and azepane derivatives.[1][2]

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 4-(Azepan-2-ylmethyl)morpholine is expected to show

distinct signals for the protons of the morpholine and azepane rings, as well as the methylene

bridge.

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~ 3.65 t 4H O-CH₂ (Morpholine)

~ 2.80 - 2.95 m 1H N-CH (Azepane, C2)

~ 2.60 - 2.75 m 2H CH₂-N (Azepane, C7)

~ 2.45 t 4H N-CH₂ (Morpholine)

~ 2.30 - 2.40 m 2H
N-CH₂ (Methylene

bridge)

~ 1.50 - 1.70 m 8H
CH₂ (Azepane, C3,

C4, C5, C6)

Note: Chemical shifts are referenced to a standard internal solvent signal. Multiplicities are

abbreviated as: t = triplet, m = multiplet.

Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides information on the carbon framework of the

molecule.
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Chemical Shift (δ, ppm) Assignment

~ 67.0 O-CH₂ (Morpholine)

~ 61.0 N-CH₂ (Methylene bridge)

~ 58.0 N-CH (Azepane, C2)

~ 54.0 N-CH₂ (Morpholine)

~ 47.0 N-CH₂ (Azepane, C7)

~ 30.0 CH₂ (Azepane, C4)

~ 28.0 CH₂ (Azepane, C6)

~ 27.0 CH₂ (Azepane, C5)

~ 26.0 CH₂ (Azepane, C3)

Experimental Protocol for NMR Spectroscopy
This section outlines a general procedure for acquiring high-quality NMR spectra of small

organic molecules like 4-(Azepan-2-ylmethyl)morpholine.

Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-

50 mg for ¹³C NMR.

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in

which the compound is fully soluble. The choice of solvent can slightly affect chemical shifts.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry vial.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the solution to serve as a reference (δ = 0.00 ppm).

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality

5 mm NMR tube.
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Filtration (Optional): If the solution contains any particulate matter, filter it through a small

plug of glass wool in the pipette during transfer.

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition
Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine

and place it in the magnet.

Locking: Lock the spectrometer on the deuterium signal of the solvent.

Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp,

symmetrical peaks. This is a critical step for high-resolution spectra.

Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C).

Pulse Calibration: Determine the 90° pulse width for the specific sample and nucleus.

Acquisition Parameters (¹H NMR):

Spectral Width: Typically 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

Acquisition Parameters (¹³C NMR):

Spectral Width: Typically 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration, due to the low

natural abundance of ¹³C.
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Decoupling: Use proton broadband decoupling to simplify the spectrum and enhance the

signal-to-noise ratio.

Data Acquisition: Start the acquisition.

Data Processing
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to

convert the time-domain data into the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all

peaks are in the positive absorptive mode.

Baseline Correction: Correct the baseline to be flat and at zero intensity.

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the

residual solvent peak to its known chemical shift.

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of

the different types of protons.

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for NMR spectral analysis, from sample

preparation to final data interpretation.
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Caption: Workflow for NMR Spectral Acquisition and Analysis.
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Conclusion
This technical guide provides essential predicted NMR spectral data and a standardized

methodology for the analysis of 4-(Azepan-2-ylmethyl)morpholine. The tabulated data serves

as a valuable starting point for the identification and characterization of this compound. The

detailed experimental protocol and workflow diagram offer a practical framework for

researchers in the fields of synthetic chemistry and drug development to obtain and interpret

high-quality NMR spectra. While the provided spectral data is predictive, it lays a strong

foundation for future experimental verification and further structural studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3043508?utm_src=pdf-body
https://www.benchchem.com/product/b3043508?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/15986500/
https://pubmed.ncbi.nlm.nih.gov/15986500/
https://www.researchgate.net/publication/7756434_1H_and13C_NMR_spectra_ofN-substituted_morpholines
https://www.benchchem.com/product/b3043508#4-azepan-2-ylmethyl-morpholine-nmr-spectral-data
https://www.benchchem.com/product/b3043508#4-azepan-2-ylmethyl-morpholine-nmr-spectral-data
https://www.benchchem.com/product/b3043508#4-azepan-2-ylmethyl-morpholine-nmr-spectral-data
https://www.benchchem.com/product/b3043508#4-azepan-2-ylmethyl-morpholine-nmr-spectral-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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